molecular formula C17H13Cl2FN4OS B12385336 4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B12385336
M. Wt: 411.3 g/mol
InChI Key: NGUNVBYQGKIOBV-UHFFFAOYSA-N
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Description

4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the amino, chloro, and fluoro groups through various substitution reactions. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the chloro or fluoro groups, potentially replacing them with hydrogen atoms.

    Substitution: The compound is likely to undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could result in various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(3-chloroanilino)-N-(2-chlorophenyl)-1,3-thiazole-5-carboxamide
  • 4-amino-2-(4-fluoroanilino)-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide

Uniqueness

The unique combination of chloro and fluoro substituents in 4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide may confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness could make it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H13Cl2FN4OS

Molecular Weight

411.3 g/mol

IUPAC Name

4-amino-2-(3-chloro-4-fluoroanilino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H13Cl2FN4OS/c1-8-3-2-4-10(18)13(8)23-16(25)14-15(21)24-17(26-14)22-9-5-6-12(20)11(19)7-9/h2-7H,21H2,1H3,(H,22,24)(H,23,25)

InChI Key

NGUNVBYQGKIOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=C(N=C(S2)NC3=CC(=C(C=C3)F)Cl)N

Origin of Product

United States

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